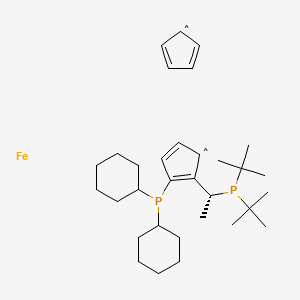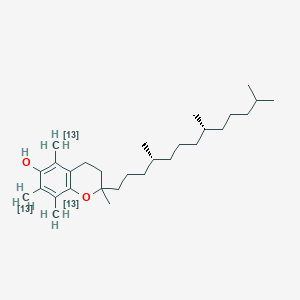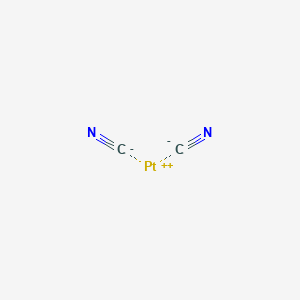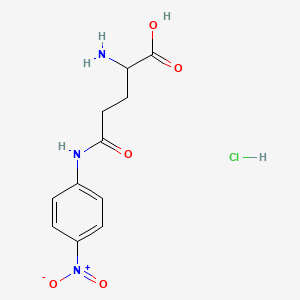
gamma-L-Glutamyl-p-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, gamma-glutamyl transpeptidase substrate, is a synthetic compound widely used in biochemical research. It serves as a substrate for gamma-glutamyl transpeptidase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of enzyme kinetics and the inhibition of amino acid transporters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid gamma-(p-nitroanilide) hydrochloride involves the reaction of L-glutamic acid with p-nitroaniline in the presence of anhydrous alcohol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and dried to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transpeptidase. This hydrolysis results in the release of p-nitroaniline, which can be quantified spectrophotometrically .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by gamma-glutamyl transpeptidase, typically in aqueous buffer solutions.
Inhibition Studies: Utilizes various inhibitors to study the enzyme’s activity and kinetics.
Major Products:
p-Nitroaniline: Released upon hydrolysis of the gamma-glutamyl bond.
Applications De Recherche Scientifique
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is extensively used in scientific research, particularly in the following areas:
Enzyme Kinetics: As a substrate for gamma-glutamyl transpeptidase, it helps in studying the enzyme’s kinetics and inhibition mechanisms.
Cancer Research: Used to inhibit glutamine transporters, which are crucial in cancer cell metabolism.
Biochemical Assays: Employed in various assays to measure enzyme activity and amino acid transport.
Mécanisme D'action
The compound acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the hydrolysis of the gamma-glutamyl bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The inhibition of glutamine transporters by this compound affects cellular glutathione levels and reactive oxygen species, making it a valuable tool in cancer research .
Comparaison Avec Des Composés Similaires
L-Glutamic acid gamma-(4-nitroanilide): Another substrate for gamma-glutamyl transpeptidase with similar applications.
N-Glutaryl-L-phenylalanine p-nitroanilide: Used in similar biochemical assays.
L-Alanine 4-nitroanilide hydrochloride: Another compound used in enzyme kinetics studies.
Uniqueness: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is unique due to its specific interaction with gamma-glutamyl transpeptidase and its ability to inhibit glutamine transporters, making it particularly valuable in cancer research and enzyme kinetics studies .
Propriétés
IUPAC Name |
2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEVFSFTVARWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

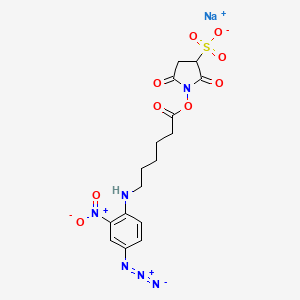

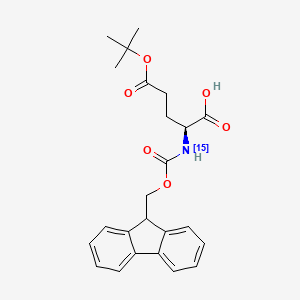


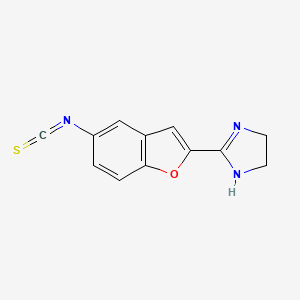
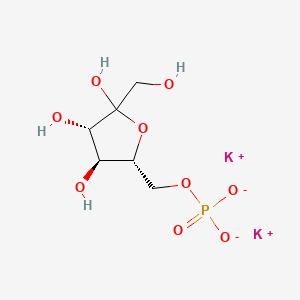
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
